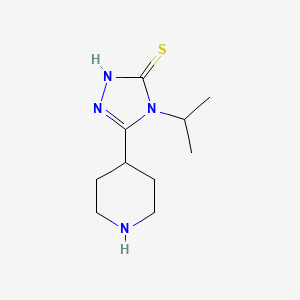
(2-Methyl-5-propylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-propylphenyl)methanamine is an organic compound with the molecular formula C₁₁H₁₇N It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the second position and a propyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-propylphenyl)methanamine typically involves the alkylation of a substituted benzene ring followed by amination. One common method includes the Friedel-Crafts alkylation of 2-methylphenyl with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-5-propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-propylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which (2-Methyl-5-propylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylphenyl)methanamine
- (5-Propylphenyl)methanamine
- (2-Methyl-4-propylphenyl)methanamine
Uniqueness
(2-Methyl-5-propylphenyl)methanamine is unique due to the specific positioning of the methyl and propyl groups on the phenyl ring This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2-methyl-5-propylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-6-5-9(2)11(7-10)8-12/h5-7H,3-4,8,12H2,1-2H3 |
InChI-Schlüssel |
DWQOTHMQRZDELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13315572.png)
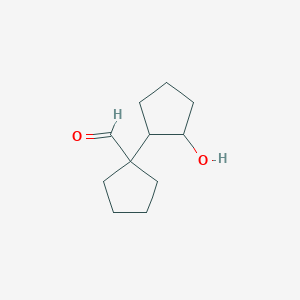
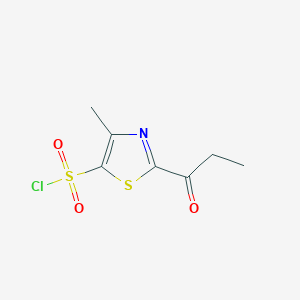
amine](/img/structure/B13315585.png)
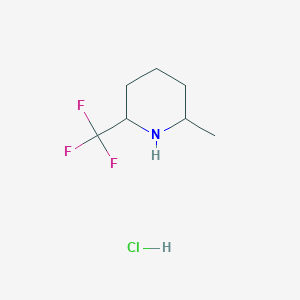
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
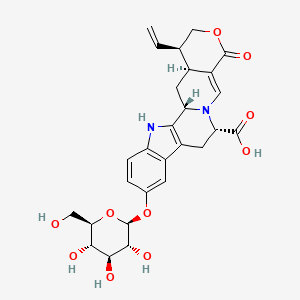
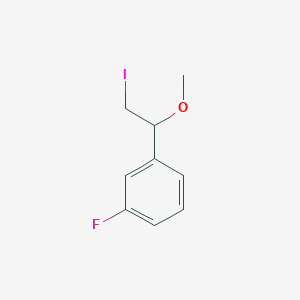

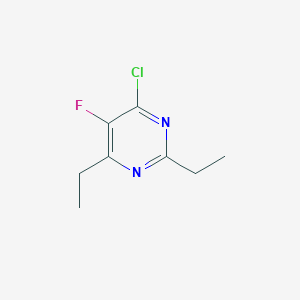
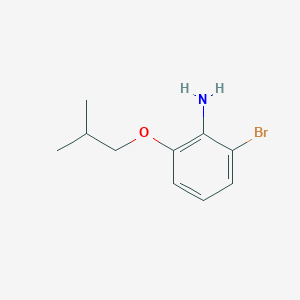
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
